An In-Depth Technical Guide to Methyl 3-fluoro-4-iodobenzoate: Synthesis, Characterization, and Application
An In-Depth Technical Guide to Methyl 3-fluoro-4-iodobenzoate: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Aryl Iodides
Methyl 3-fluoro-4-iodobenzoate (CAS Number: 1027513-46-7) is a halogenated aromatic ester that serves as a versatile and highly valuable building block in modern organic synthesis.[1][2] Its strategic importance lies in the unique combination of three key functional groups on a single benzene ring: a methyl ester, a fluorine atom, and an iodine atom. This trifecta of functionalities provides medicinal chemists and materials scientists with a powerful tool for the construction of complex molecular architectures.
The fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, making it a prized element in pharmaceutical design.[3] The iodine atom, being an excellent leaving group, readily participates in a variety of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds.[4] The methyl ester provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation. This guide, presented from the perspective of a Senior Application Scientist, will provide an in-depth exploration of the synthesis, properties, and synthetic utility of this important chemical intermediate.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use in the laboratory. The key properties of Methyl 3-fluoro-4-iodobenzoate are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1027513-46-7 | [1][2] |
| Molecular Formula | C₈H₆FIO₂ | [1][2] |
| Molecular Weight | 280.04 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 42-43 °C | [1] |
| Boiling Point | ~288 °C (Predicted) | [5] |
| Density | ~1.823 g/cm³ (Predicted) | [5] |
Synthesis and Purification: A Reproducible Protocol
The most direct and common method for the synthesis of Methyl 3-fluoro-4-iodobenzoate is the Fischer esterification of its corresponding carboxylic acid, 3-fluoro-4-iodobenzoic acid. This acid-catalyzed reaction is a robust and scalable method for the preparation of esters.
Experimental Protocol: Fischer Esterification
Reaction Scheme:
A schematic of the Fischer esterification reaction.
Materials:
-
3-fluoro-4-iodobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-iodobenzoic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 10-20 equivalents), which will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Justification of Experimental Choices:
-
Excess Methanol: The use of a large excess of methanol serves to drive the equilibrium of the reversible Fischer esterification towards the product side, in accordance with Le Châtelier's principle.[6]
-
Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, removing the water formed during the reaction, which also helps to drive the equilibrium forward.[7]
-
Aqueous Workup: The washing steps are crucial for removing unreacted starting materials, the acid catalyst, and water-soluble byproducts. The sodium bicarbonate wash is essential to neutralize the sulfuric acid, preventing it from causing degradation of the product during concentration.
Purification of Methyl 3-fluoro-4-iodobenzoate
The crude product can be purified by either recrystallization or column chromatography.
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent system, such as a mixture of hexanes and ethyl acetate.
-
Allow the solution to cool slowly to room temperature, during which time crystals of the pure product should form.
-
Further cooling in an ice bath can enhance crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[8][9]
Column Chromatography Protocol:
-
Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions, monitoring the separation by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.[10][11]
Spectroscopic Characterization
The identity and purity of the synthesized Methyl 3-fluoro-4-iodobenzoate can be confirmed using a variety of spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl ester protons at approximately 3.9 ppm. The aromatic region will display a complex multiplet pattern due to the fluorine and iodine substitution. Based on similar structures, the aromatic protons are expected to appear in the range of 7.0-8.0 ppm.[12]
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a peak for the methyl carbon at around 52 ppm and the carbonyl carbon of the ester at approximately 165 ppm. The aromatic carbons will appear in the region of 110-140 ppm, with the carbon attached to the iodine being significantly shielded.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretch of the ester at approximately 1720-1740 cm⁻¹. C-O stretching bands will be present in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be observed.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 280. The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom.
Reactivity and Synthetic Applications
The true utility of Methyl 3-fluoro-4-iodobenzoate lies in its ability to serve as a versatile scaffold for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0), making it an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. Methyl 3-fluoro-4-iodobenzoate can be coupled with a variety of boronic acids or esters to introduce new aryl or heteroaryl substituents.[13]
General Protocol for Suzuki-Miyaura Coupling:
A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
-
In a reaction vessel, combine Methyl 3-fluoro-4-iodobenzoate (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%), a suitable ligand (if necessary, e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed solvents (e.g., a mixture of toluene and water, or dioxane and water).
-
Heat the reaction mixture with stirring for the required time (typically 2-24 hours) until the starting material is consumed as indicated by TLC.
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Purify the product by column chromatography or recrystallization.[14][15]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. Methyl 3-fluoro-4-iodobenzoate can be coupled with a wide range of primary and secondary amines.
General Protocol for Buchwald-Hartwig Amination:
-
To a reaction vessel, add Methyl 3-fluoro-4-iodobenzoate (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.2-2.0 eq).
-
Establish an inert atmosphere.
-
Add the desired amine (1.1-1.5 eq) and an anhydrous solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture with stirring until the starting material is consumed.
-
After cooling, quench the reaction and perform an aqueous workup.
-
Purify the resulting arylamine by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between an aryl halide and a terminal alkyne, providing access to arylethynyl compounds.[16]
General Protocol for Sonogashira Coupling:
-
In a reaction vessel, combine Methyl 3-fluoro-4-iodobenzoate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., triethylamine, diisopropylamine).
-
Establish an inert atmosphere.
-
Add the terminal alkyne (1.1-1.5 eq) and a suitable solvent (e.g., THF, DMF).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Perform a standard aqueous workup and purify the product by column chromatography.
Application in Drug Discovery: METTL3 Inhibitors
A significant application of building blocks like Methyl 3-fluoro-4-iodobenzoate is in the synthesis of inhibitors of methyltransferase-like 3 (METTL3). METTL3 is an enzyme that plays a crucial role in RNA methylation, and its dysregulation has been implicated in various diseases, including cancer.[17][18] Consequently, METTL3 has emerged as a promising therapeutic target.
Recent patent literature discloses the synthesis of potent METTL3 inhibitors that utilize a substituted iodobenzoate core.[17][18] For example, a closely related precursor, methyl 3-amino-4-iodobenzoate, is used as a starting material in the synthesis of these complex heterocyclic compounds.[17][18] The iodo-substituent is typically used as a handle for a key cross-coupling reaction to build out the core of the inhibitor molecule. The fluoro-substituent is often incorporated to enhance the pharmacological properties of the final compound. This highlights the direct relevance of Methyl 3-fluoro-4-iodobenzoate and its derivatives in the development of novel therapeutics.[19]
Safety and Handling
Methyl 3-fluoro-4-iodobenzoate is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 3-fluoro-4-iodobenzoate is a strategically important building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined structure, predictable reactivity in key cross-coupling reactions, and the beneficial properties imparted by the fluorine atom make it an indispensable tool for the modern synthetic chemist. This guide has provided a comprehensive overview of its synthesis, purification, characterization, and applications, equipping researchers with the knowledge to effectively utilize this versatile compound in their synthetic endeavors.
References
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Royal Society of Chemistry. (2014). Supporting Information for: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]
- Storm Therapeutics Ltd. (2023). Polyheterocyclic compounds as METTL3 inhibitors. U.S. Patent No. 11,725,010B2. Google Patents.
- Storm Therapeutics Ltd. (2021). Polyheterocyclic compounds as mettl3 inhibitors. WIPO Patent Application WO/2021/111124A1. Google Patents.
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Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]
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University of Rochester. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]
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University of California, Irvine. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Storm Therapeutics Ltd. (2022). Compounds inhibitors of mettl3. WIPO Patent Application WO/2022/074391A1. Google Patents.
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University of California, Irvine. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
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Chen, Y., et al. (2024). Patent landscape of small molecule inhibitors of METTL3 (2020-present). Expert Opinion on Therapeutic Patents, 1-16. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 23). Optimizing Organic Synthesis with 3-Fluoro-4-iodobenzoic Acid. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-fluoro-4-nitrobenzoate. Retrieved from [Link]
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Chem Player. (2013, October 21). 【4K】-- Column Chromatography (Purification). YouTube. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
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